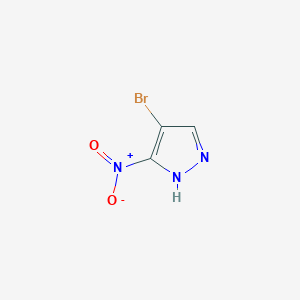
4-Bromo-3-nitro-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-3-nitro-1H-pyrazole is a heteroaryl halide and a pyrazole derivative . It is reported to react with titanium tetrachloride to afford binary adducts .
Synthesis Analysis
The synthesis of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid involves dissolving the compound in warm ethanol and adding it to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2 . The colorless solution is left to crystallize, and after two days, the colorless single crystals of the title compound are filtered and washed with ethanol .Molecular Structure Analysis
The molecular structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate is C4H2N3BrO4·H2O . It is monoclinic, with a = 7.177 (2) Å, b = 10.999 (3) Å, c = 10.414 (3) Å, β = 100.145(11)°, V = 809.3 (4) Å3, Z = 4 .Chemical Reactions Analysis
4-Bromopyrazole is reported to undergo cyanation in the presence of palladium catalysts .Physical And Chemical Properties Analysis
The boiling point of 4-Bromo-3-nitro-1H-pyrazole is 200°C . It is a solid at ambient temperature .Applications De Recherche Scientifique
Crystallography
4-Bromo-3-nitro-1H-pyrazole: has been utilized in crystallography to determine the crystal structure of related compounds. For instance, its derivative, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate , has been crystallized to study its molecular and geometric parameters . This application is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which is essential for the design of new drugs and materials.
Coordination Chemistry
This compound exhibits interesting coordination properties, making it a valuable ligand in the formation of complex structures with metals . Such complexes are studied for their potential catalytic activities or for their magnetic properties, which can be significant in materials science.
Pharmaceutical Research
Pyrazoles, including 4-Bromo-3-nitro-1H-pyrazole , possess a range of biological and pharmaceutical properties . They are often explored for their potential as therapeutic agents, including as anti-inflammatory, analgesic, and anticancer compounds.
Organic Synthesis
In organic synthesis, 4-Bromo-3-nitro-1H-pyrazole serves as a starting material for the synthesis of various biologically active compounds, such as inhibitors and other pharmacologically active structures . Its reactivity allows for the construction of complex molecules that can have diverse biological activities.
Material Science
The compound’s ability to form solid hexacoordinate complexes is of interest in material science. These complexes can be used to create new types of materials with specific electronic or optical properties .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that pyrazoles, the class of compounds to which 4-bromo-3-nitro-1h-pyrazole belongs, possess many biological and pharmaceutical properties . For instance, some pyrazoles can inhibit liver alcohol dehydrogenase .
Mode of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
Given its reported inhibition of oxidative phosphorylation and calcium uptake , it can be inferred that it may impact pathways related to energy metabolism and calcium signaling.
Result of Action
Given its reported inhibition of oxidative phosphorylation and calcium uptake , it can be inferred that it may impact cellular energy levels and calcium-dependent cellular processes.
Propriétés
IUPAC Name |
4-bromo-5-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQNDTYVEHMMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345684 | |
| Record name | 4-Bromo-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitro-1H-pyrazole | |
CAS RN |
89717-64-6 | |
| Record name | 4-Bromo-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate?
A1: The crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate has been determined using X-ray diffraction and reported in the literature []. The study found that it crystallizes in the monoclinic system, specifically in the space group P21/c. The unit cell dimensions are: a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, and β = 100.145(11)°. Each unit cell contains four molecules of the compound and four water molecules, as indicated by the formula C4H2N3BrO4·H2O [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)




![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)
